molecular formula C12H16O B1310548 3,3-Dimethyl-1-phenylbutan-1-one CAS No. 31366-07-1

3,3-Dimethyl-1-phenylbutan-1-one

Cat. No.: B1310548
CAS No.: 31366-07-1
M. Wt: 176.25 g/mol
InChI Key: RAGQNMUFPJIWQE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylbutan-1-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3-Dimethyl-1-phenylbutan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3-Dimethyl-1-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGQNMUFPJIWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446364
Record name 3,3-dimethyl-1-phenylbutan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31366-07-1
Record name 3,3-dimethyl-1-phenylbutan-1-one
Source EPA DSSTox
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Record name 3,3-dimethyl-1-phenylbutan-1-one
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Foundational & Exploratory

3,3-Dimethyl-1-phenylbutan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-1-phenylbutan-1-one

Introduction

3,3-Dimethyl-1-phenylbutan-1-one, also known as 3,3-dimethylbutyrophenone, is an aromatic ketone. Its structure consists of a phenyl group attached to a carbonyl group, which is in turn bonded to a neopentyl group. This compound serves as a valuable intermediate in various organic syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, reactivity, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Nomenclature and Identification

  • IUPAC Name : 3,3-dimethyl-1-phenylbutan-1-one[1]

  • CAS Number : 31366-07-1[1][2]

  • Molecular Formula : C₁₂H₁₆O[1][2]

  • Molecular Weight : 176.25 g/mol [1]

  • Synonyms : 3,3-Dimethylbutyrophenone, t-butylacetophenone[1]

Physical and Chemical Properties

3,3-Dimethyl-1-phenylbutan-1-one is typically a liquid at room temperature. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 176.25 g/mol [1]
Boiling Point 247.3°C at 760 mmHg[2]
Density 0.942 g/cm³[2]
Refractive Index 1.497[2]
Flash Point 96°C[2]
Vapor Pressure 0.0259 mmHg at 25°C[2]
Physical Form Liquid

Synthesis of 3,3-Dimethyl-1-phenylbutan-1-one

A common and effective method for the synthesis of 3,3-Dimethyl-1-phenylbutan-1-one is the Friedel-Crafts acylation of benzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final ketone product.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved) is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane or carbon disulfide).

  • Reagent Addition : The flask is cooled in an ice bath, and a solution of 3,3-dimethylbutanoyl chloride in the same inert solvent is added dropwise from the dropping funnel.

  • Benzene Addition : Benzene is then added dropwise to the stirred suspension at a controlled temperature.

  • Reaction : The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of HCl gas ceases.

  • Workup : The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Extraction : The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification : The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts AcylChloride 3,3-Dimethylbutanoyl Chloride AcylChloride->FriedelCrafts Catalyst AlCl₃ (Lewis Acid) Catalyst->FriedelCrafts Solvent Inert Solvent (e.g., DCM) Solvent->FriedelCrafts Temperature Ice Bath (0°C) then Room Temp Temperature->FriedelCrafts Quench Ice / HCl Extract Extraction (e.g., Ether) Quench->Extract 2. Extract Wash Wash with NaHCO₃ and Brine Extract->Wash 3. Wash Dry Dry over MgSO₄ Wash->Dry 4. Dry Purify Vacuum Distillation Dry->Purify 5. Purify Product 3,3-Dimethyl-1-phenylbutan-1-one Purify->Product FriedelCrafts->Quench 1. Quench

Caption: Workflow for the synthesis of 3,3-Dimethyl-1-phenylbutan-1-one.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of 3,3-Dimethyl-1-phenylbutan-1-one.[1]

Spectroscopy Key Features
¹H NMR - Aromatic protons (phenyl group) in the range of 7.4-8.0 ppm. - Methylene protons (-CH₂-) adjacent to the carbonyl group as a singlet around 2.9-3.1 ppm. - tert-Butyl protons (-C(CH₃)₃) as a singlet around 1.1 ppm.
¹³C NMR - Carbonyl carbon (~199-201 ppm). - Aromatic carbons in the range of 128-137 ppm. - Methylene carbon (~50-52 ppm). - Quaternary carbon of the tert-butyl group (~31-33 ppm). - Methyl carbons of the tert-butyl group (~29-31 ppm).
IR Spectroscopy - Strong C=O stretching vibration of the ketone at ~1680-1700 cm⁻¹. - C-H stretching of the aromatic ring at ~3000-3100 cm⁻¹. - C-H stretching of the aliphatic part at ~2850-3000 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 176. - Characteristic fragmentation pattern including a peak at m/z = 105 (benzoyl cation) and m/z = 57 (tert-butyl cation).

Reactivity of 3,3-Dimethyl-1-phenylbutan-1-one

The reactivity of 3,3-Dimethyl-1-phenylbutan-1-one is primarily dictated by the ketone functional group.

Reduction of the Carbonyl Group

The ketone can be reduced to the corresponding secondary alcohol, 3,3-dimethyl-1-phenylbutan-1-ol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition to the Carbonyl Group

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. For instance, Grignard reagents (R-MgX) can add to the carbonyl group to form tertiary alcohols after an acidic workup.[5][6]

Reactivity Diagram

G cluster_reduction Reduction cluster_grignard Grignard Reaction Start 3,3-Dimethyl-1-phenylbutan-1-one Reduction NaBH₄ or LiAlH₄ Start->Reduction Grignard 1. R-MgX 2. H₃O⁺ Start->Grignard Alcohol 3,3-Dimethyl-1-phenylbutan-1-ol Reduction->Alcohol Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol

Caption: Key reactions of 3,3-Dimethyl-1-phenylbutan-1-one.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,3-Dimethyl-1-phenylbutan-1-one is associated with the following hazards:[1]

  • Hazard Statements :

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • GHS Pictogram : GHS07 (Exclamation mark)

  • Signal Word : Warning

Precautionary Measures
  • Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

  • Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Applications

3,3-Dimethyl-1-phenylbutan-1-one is primarily used as an intermediate in organic synthesis. Its chemical structure makes it a useful building block for the synthesis of more complex molecules, potentially in the development of new pharmaceutical compounds and other specialty chemicals.

References

  • PubChem. 3,3-Dimethyl-1-phenylbutan-1-one. [Link]

  • PubChem. 3,3-Dimethyl-1-phenylbutan-2-one. [Link]

  • Cheméo. Chemical Properties of 1-Hexanone, 1-phenyl- (CAS 942-92-7). [Link]

  • LibreTexts Chemistry. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

  • Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Grignard Reaction. [Link]

  • Chemical Synthesis Database. 3,3-dimethyl-1-phenyl-1-butanone. [Link]

  • ChemBK. 3,3-Dimethyl-1-phenylbutan-2-one. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Sciencemadness.org. t-butyl benzene by Friedel-Crafts: some questions.... [Link]

  • PubChem. trans-1-Phenyl-3,3-dimethyl-but-1-ene. [Link]

  • YouTube. [Chemistry] When 3,3-dimethyl-1-butene is treated with HBr alone, the major product is 2-bromo-2,3-d. [Link]

  • Pearson. Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with dilute aqueous H2SO4 to give 2,3-dimethylbutan-2-ol and a small amount of 2,3-dimethylbut-2-ene. [Link]

  • Vaia. Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with dilute aqueous H 2 SO 4 to give 2,3-dimethylbutan-2-ol and a small amount of 2,3-dimethylbut-2-ene. [Link]

  • Filo. Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with dilute. [Link]

  • Atmospheric Chemistry and Physics. Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. [Link]

  • Reddit. Synthesis of 3,3-dimethylbut-1-ene. [Link]

  • Homework.Study.com. The stereochemistry of the products of reduction depends on the reagent used. With this in mind, how would you convert 3,3-dimethylbutan-2-one (CH3COC(CH3)3) to. [Link]

  • Wikipedia. 3,3-Dimethyl-1-butanol. [Link]

  • YouTube. Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. [Link]

  • ResearchGate. What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. [Link]

Sources

3,3-Dimethyl-1-phenylbutan-1-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Application as a Steric Probe

Chemical Identity & Nomenclature

3,3-Dimethyl-1-phenylbutan-1-one is a sterically hindered aromatic ketone characterized by a neopentyl group attached to a benzoyl moiety. Its structural rigidity and significant steric bulk make it a critical substrate in the development of asymmetric catalytic systems.

Core Identifiers
DescriptorValue
IUPAC Name 3,3-Dimethyl-1-phenylbutan-1-one
Common Synonyms Neopentyl phenyl ketone; tert-Butyl acetyl benzene; 1-Phenyl-3,3-dimethyl-1-butanone
CAS Registry Number 31366-07-1
Molecular Formula C₁₂H₁₆O
SMILES CC(C)(C)CC(=O)C1=CC=CC=1
InChIKey RAGQNMUFPJIWQE-UHFFFAOYSA-N

Critical Distinction: Do not confuse this molecule with its isomer, 3,3-dimethyl-1-phenylbutan-2-one (CAS 6721-67-1), also known as benzyl tert-butyl ketone. The position of the carbonyl group significantly alters the electronic and steric environment, changing its reactivity profile in nucleophilic additions.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and process design.

PropertyMetricContext
Molecular Weight 176.25 g/mol Monoisotopic mass: 176.12
Physical State Liquid/Low-melting solidTends to supercool; crystallizes near RT.
Boiling Point ~245–250 °CAt 760 mmHg (Predicted)
Density 0.96 g/cm³At 25 °C
Solubility LipophilicSoluble in CH₂Cl₂, Et₂O, Toluene; Insoluble in H₂O.
Steric Parameter HighThe tert-butyl group blocks nucleophilic attack at the

-position.
Synthetic Routes & Mechanistic Causality

The synthesis of 3,3-dimethyl-1-phenylbutan-1-one is classically achieved via Friedel-Crafts Acylation . This route is preferred over Grignard addition (e.g., NeopentylMgBr + Benzonitrile) because the steric bulk of the neopentyl group often leads to slow kinetics and side reactions (reduction or enolization) in organometallic pathways.

Protocol: Friedel-Crafts Acylation

Reaction: Benzene + 3,3-Dimethylbutanoyl chloride


 3,3-Dimethyl-1-phenylbutan-1-one

Reagents:

  • Benzene (Solvent/Reactant): Excess (10 equiv).

  • 3,3-Dimethylbutanoyl chloride (Acylating agent): 1.0 equiv.

  • Aluminum Chloride (AlCl₃) (Lewis Acid): 1.1 equiv.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

  • Lewis Acid Activation: Charge the flask with anhydrous AlCl₃ and dry benzene. Cool to 0–5 °C in an ice bath.

  • Addition: Dropwise add 3,3-dimethylbutanoyl chloride over 30 minutes. Causality: Slow addition prevents localized overheating and polymerization of the acid chloride.

  • Acylium Formation: The AlCl₃ abstracts chloride, generating the resonance-stabilized acylium ion (

    
    ), the active electrophile.
    
  • Reflux: Remove ice bath and heat to reflux (80 °C) for 2–3 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Cool to RT. Pour the mixture over crushed ice/HCl. Why? This breaks the strong Aluminum-Alkoxide complex formed with the ketone product.

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Mechanistic Pathway Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism, highlighting the generation of the acylium ion and the regeneration of aromaticity.

FriedelCrafts cluster_activation Activation Phase RCOCl 3,3-Dimethylbutanoyl Chloride Acylium Acylium Ion [R-C≡O]+ RCOCl->Acylium -AlCl4- AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium activates SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Benzene Benzene Benzene (Nucleophile) Benzene->SigmaComplex Product 3,3-Dimethyl-1- phenylbutan-1-one SigmaComplex->Product -H+ (Aromatization) HCl HCl (Byproduct) SigmaComplex->HCl

Figure 1: Friedel-Crafts acylation mechanism showing the generation of the electrophilic acylium species and subsequent aromatic substitution.

Application: The "Steric Lock" in Asymmetric Synthesis

In drug development, 3,3-dimethyl-1-phenylbutan-1-one serves as a benchmark substrate for testing the efficacy of enantioselective reduction catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction or Noyori Asymmetric Transfer Hydrogenation).

Why this molecule? The ketone possesses two faces: the Re face and the Si face.

  • Side A (Phenyl): Planar, aromatic, electron-rich.

  • Side B (Neopentyl): Bulky, aliphatic, electron-donating.

The massive steric difference between the planar phenyl ring and the voluminous tert-butyl group creates a high energy barrier for "wrong-way" catalyst binding. If a catalyst can successfully reduce this ketone with high Enantiomeric Excess (ee), it demonstrates excellent steric discrimination capabilities.

Experimental Workflow: Asymmetric Transfer Hydrogenation (ATH)

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Sodium Formate / Formic Acid (Azeotrope)

  • Mix: Substrate (1.0 eq) + Catalyst (0.5 mol%) in solvent (DCM or Water/Surfactant).

  • Reaction: Stir at 40 °C for 12 hours.

  • Chiral Recognition: The catalyst's chiral ligand interacts with the phenyl ring (via

    
     stacking) and repels the tert-butyl group, forcing hydride delivery to a specific face.
    
  • Result: Formation of (S)-1-phenyl-3,3-dimethylbutan-1-ol (typical major product with S,S-catalysts).

ATH_Pathway cluster_factors Selectivity Factors Ketone Substrate: 3,3-Dimethyl-1-phenylbutan-1-one TS Transition State (Steric Discrimination) Ketone->TS Coordination Catalyst Chiral Ru-Catalyst (e.g., Ru-TsDPEN) Catalyst->TS Enantio-induction Alcohol Product: (S)-1-Phenyl-3,3-dimethylbutan-1-ol TS->Alcohol Hydride Transfer Factor1 Pi-Stacking (Phenyl) Factor1->TS Factor2 Steric Repulsion (t-Butyl) Factor2->TS

Figure 2: Asymmetric Transfer Hydrogenation workflow. The catalyst leverages the substrate's steric bulk to enforce enantioselectivity.

Analytical Characterization (Self-Validating Data)

To verify the identity of the synthesized material, researchers should look for these specific NMR signatures. The lack of coupling between the methylene and the tert-butyl group is a key diagnostic.

SpectroscopySignalAssignmentInterpretation
¹H NMR (CDCl₃)

1.05 (s, 9H)
-C(CH₃)₃Strong singlet; integration confirms 3 methyl groups.

2.85 (s, 2H)
-CH₂-Singlet (no neighbors to couple with). Chemical shift indicates

-carbonyl position.

7.4–8.0 (m, 5H)
Ar-HTypical benzoyl aromatic pattern (2 ortho, 2 meta, 1 para).
¹³C NMR

200.5
C=OCharacteristic ketone carbonyl downfield.

31.5
-C(CH₃)₃Methyl carbons.
IR 1680–1690 cm⁻¹C=O StretchConjugated ketone (lower than 1715 due to phenyl conjugation).
Safety & Handling

GHS Classification:

  • Warning

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Handling Protocol:

  • Storage: Store in a cool, dry place. While chemically stable, it should be kept away from strong oxidizing agents.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10866868, 3,3-Dimethyl-1-phenylbutan-1-one. Retrieved from [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[3][4] (Context: Mechanistic grounding for using hindered ketones as substrates).

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society.[4] (Context: Establishment of steric differentiation in reduction).

Sources

3,3-Dimethyl-1-phenylbutan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Dimethyl-1-phenylbutan-1-one Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Physicochemical Characterization, Synthetic Architecture, and Mechanistic Utility

Executive Summary

3,3-Dimethyl-1-phenylbutan-1-one (CAS: 31366-07-1), often referred to as neopentyl phenyl ketone , represents a critical structural motif in organic synthesis and physical organic chemistry. Unlike its lower homolog acetophenone or its isomer pivalophenone, this molecule features a methylene spacer separating the carbonyl group from a bulky tert-butyl moiety.

This unique architecture—combining a sterically demanding neopentyl group with an accessible


-methylene—makes it an invaluable probe for studying steric retardation  in nucleophilic additions and Norrish Type II  photochemical elimination pathways. This guide provides a comprehensive technical breakdown of its properties, synthesis, and analytical profile.

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

Core Descriptors
ParameterValue
IUPAC Name 3,3-Dimethyl-1-phenylbutan-1-one
Common Synonyms Neopentyl phenyl ketone;

-Dimethylbutyrophenone
CAS Registry Number 31366-07-1
Molecular Formula

Molecular Weight 176.25 g/mol
SMILES CC(C)(C)CC(=O)C1=CC=CC=1
Physicochemical Data
PropertyMetricContext
Physical State Liquid / Low-melting solidOften supercools; typically handled as a viscous liquid at RT.
Boiling Point ~245 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
LogP (Predicted) 3.4 - 3.9Highly lipophilic; limited water solubility.
Density ~0.96 g/mLSlightly less dense than water.

Synthetic Architecture: Friedel-Crafts Acylation

The most robust route to 3,3-dimethyl-1-phenylbutan-1-one is the Friedel-Crafts acylation of benzene using 3,3-dimethylbutanoyl chloride (tert-butylacetyl chloride). This method is preferred over Grignard additions (e.g., neopentylmagnesium bromide + benzonitrile) because neopentyl Grignard reagents are prone to rearrangement and slow coupling rates due to steric hindrance.

Reaction Scheme

The synthesis relies on the generation of an acylium ion intermediate, which performs an electrophilic aromatic substitution on the benzene ring.

Synthesis Reagents Reagents: Benzene + 3,3-Dimethylbutanoyl Chloride Catalyst Catalyst Activation: AlCl3 Complexation Reagents->Catalyst Mixing (0°C) Intermediate Intermediate: Acylium Ion (R-C≡O+) Catalyst->Intermediate -AlCl4- Complex Sigma Complex: Arenium Ion Intermediate->Complex Electrophilic Attack Product Product: 3,3-Dimethyl-1-phenylbutan-1-one Complex->Product Aromatization (-HCl)

Figure 1: Mechanistic flow of the Friedel-Crafts acylation pathway.

Detailed Experimental Protocol

Safety Note: Aluminum chloride (


) is highly hygroscopic and reacts violently with water, releasing HCl gas. Perform all steps in a fume hood under an inert atmosphere (

or Ar).
Step 1: Catalyst Preparation
  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Charge the flask with anhydrous

    
     (1.1 equiv)  and dry benzene (solvent/reactant excess).
    
  • Cool the suspension to 0–5 °C using an ice bath.

Step 2: Acylation
  • Dilute 3,3-dimethylbutanoyl chloride (1.0 equiv) in a small volume of dry benzene.

  • Add the acid chloride solution dropwise to the

    
     suspension over 30 minutes.
    
    • Mechanistic Insight: Slow addition prevents a runaway exotherm and minimizes polymerization side products.

  • Allow the mixture to warm to room temperature and stir for 2–3 hours. Evolution of HCl gas indicates reaction progress.

  • Reflux gently for 1 hour to drive the reaction to completion.

Step 3: Quenching and Isolation (Critical Checkpoint)
  • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl .

    • Why? This hydrolyzes the strong aluminum-alkoxide complex formed with the ketone product. Without acidic hydrolysis, yield is drastically reduced.

  • Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Wash combined organics with saturated

    
     (to remove acid traces), water, and brine.
    
  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    
Step 4: Purification
  • Distillation: Purify the crude oil via vacuum distillation (approx. 110–115 °C at 10 mmHg).

  • Yield Expectation: 75–85%.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the phenyl ring, the unique methylene singlet, and the intense tert-butyl signal.

Nuclear Magnetic Resonance (NMR) Profile
NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic

7.90 – 7.95Multiplet2HAr-H (ortho)Deshielded by carbonyl anisotropy.

7.40 – 7.60Multiplet3HAr-H (meta/para)Typical aromatic range.

2.85 Singlet2H-C(=O)CH

-
Unique diagnostic peak. No coupling neighbors.

1.05 Singlet9H-C(CH

)

Intense tert-butyl signal.

~200.0SingletCC =OKetone carbonyl carbon.

~48.0Triplet (DEPT)CH

-C H

-
Alpha-carbon.

~31.0QuartetCH

-C(C H

)

Methyl carbons.
Structural Logic Diagram

NMR_Logic Spectrum 1H NMR Spectrum Region1 Region 7.4-8.0 ppm (Aromatic) Spectrum->Region1 Region2 Region ~2.85 ppm (Methylene) Spectrum->Region2 Region3 Region ~1.05 ppm (Alkyl) Spectrum->Region3 Conclusion Confirmed Structure: 3,3-Dimethyl-1-phenylbutan-1-one Region1->Conclusion Phenyl Group Region2->Conclusion Isolated CH2 (Singlet) Region3->Conclusion t-Butyl Group (9H)

Figure 2: Logic flow for structural elucidation via Proton NMR.

Applications in Research & Development

A. Mechanistic Probe for Steric Hindrance

3,3-Dimethyl-1-phenylbutan-1-one is a classic substrate for studying the "Neopentyl Effect."

  • Nucleophilic Attack: The bulky tert-butyl group adjacent to the

    
    -methylene creates a "picket fence" effect. While not as hindered as pivalophenone (where the t-Bu is directly on the carbonyl), the neopentyl chain significantly retards the rate of nucleophilic attack (e.g., by 
    
    
    
    or Grignard reagents) compared to linear analogs like valerophenone.
  • Conformational Analysis: It is used to validate computational models of transition state energies in asymmetric reduction.

B. Photochemistry: Norrish Type II Reaction

This molecule is a textbook substrate for Norrish Type II photoelimination.

  • Excitation: UV irradiation excites the carbonyl to a triplet state (

    
    ).
    
  • Abstraction: The excited carbonyl oxygen abstracts a

    
    -hydrogen from one of the methyl groups of the tert-butyl moiety.
    
  • Biradical Formation: This generates a 1,4-biradical intermediate.[1]

  • Fate: The biradical can undergo cleavage to form acetophenone and isobutylene (elimination) or cyclize to form cyclobutanols (Yang cyclization).

    • Significance: Because the

      
      -hydrogens are on a freely rotating tert-butyl group, this molecule is used to study the kinetics of hydrogen abstraction without the conformational constraints of cyclic ketones.
      
C. Pharmaceutical Intermediate

The neopentyl phenyl ketone scaffold appears in the synthesis of:

  • Chiral Alcohols: Precursor for enantioselective reduction (e.g., using CBS catalysts) to yield 1-phenyl-3,3-dimethylbutan-1-ol, a chiral building block.

  • Fragrance Compounds: Derivatives of bulky ketones often possess unique olfactory profiles due to their volatility and lipophilicity.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10866868, 3,3-Dimethyl-1-phenylbutan-1-one. Retrieved from [Link]

  • Wagner, P. J., & Kelso, P. A. (1969). Type II Photoprocesses of Phenyl Ketones. Procedures for Determining Meaningful Quantum Yields and Triplet Lifetimes. Journal of the American Chemical Society. (Classic reference for Norrish Type II kinetics in this class of ketones).
  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

Sources

Methodological & Application

Application Note: Synthesis of 3,3-Dimethyl-1-phenylbutan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis of 3,3-dimethyl-1-phenylbutan-1-one (also known as neopentyl phenyl ketone) via Friedel-Crafts acylation. Unlike standard alkylations which suffer from carbocation rearrangements, this acylation protocol leverages the stability of the acylium ion to introduce a sterically demanding neopentyl group without skeletal isomerization. This guide addresses the specific stoichiometric requirements of aluminum chloride (


) catalysis, thermodynamic considerations for sterically hindered substrates, and critical safety measures for handling moisture-sensitive Lewis acids.

Introduction & Strategic Analysis

Target Molecule Profile
  • IUPAC Name: 3,3-Dimethyl-1-phenylbutan-1-one

  • Common Name: Neopentyl phenyl ketone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 176.26 g/mol

  • Key Structural Feature: A bulky tert-butyl group at the

    
    -position relative to the carbonyl.
    
Reaction Engineering: The "Why" Behind the Protocol

The synthesis utilizes 3,3-dimethylbutanoyl chloride (tert-butylacetyl chloride) and benzene .

  • Selectivity over Alkylation: Direct alkylation with neopentyl halides is futile due to rapid rearrangement of the primary neopentyl carbocation to the tertiary tert-amyl cation. Acylation avoids this because the intermediate acylium ion (

    
    ) is resonance-stabilized, preventing skeletal rearrangement of the neopentyl backbone.
    
  • Stoichiometry of

    
    :  Unlike catalytic alkylation, acylation requires a stoichiometric excess  (>1.0 equivalent) of Lewis acid. The resulting ketone product acts as a Lewis base, complexing strongly with 
    
    
    
    (1:1 ratio), effectively poisoning the catalyst. Therefore, >1.1 equivalents are required to ensure the reaction proceeds to completion.
  • Solvent Choice: Dichloromethane (DCM) is the preferred solvent. It solubilizes the acyl chloride and the final complex while remaining inert. Nitrobenzene is an alternative but is difficult to remove (high boiling point). Carbon disulfide is flammable and toxic.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1][2] The bulky tert-butyl group does not participate directly in the mechanism but influences the kinetics via steric effects.

FC_Mechanism Figure 1: Mechanistic Pathway of Friedel-Crafts Acylation Reagents Reagents (RCOCl + AlCl3) Acylium Acylium Ion [R-C≡O]+ Reagents->Acylium Cl- abstraction SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Benzene (Slow Step) ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex - HCl (Aromatization) FinalProduct 3,3-Dimethyl-1- phenylbutan-1-one ProductComplex->FinalProduct + H2O (Hydrolysis)

Figure 1: The resonance-stabilized acylium ion prevents rearrangement of the neopentyl chain.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Benzene (Anhydrous) - Substrate

    • 3,3-Dimethylbutanoyl chloride (98%) - Acylating Agent

    • Aluminum Chloride (

      
      , Anhydrous, Granular) - Lewis Acid[2][3][4][5][6][7]
      
    • Dichloromethane (DCM, Anhydrous) - Solvent

    • HCl (conc.) and Ice - Quenching

  • Apparatus:

    • 3-neck Round Bottom Flask (RBF)

    • Reflux Condenser with Calcium Chloride (

      
      ) drying tube (or 
      
      
      
      line)
    • Pressure-equalizing addition funnel

    • Gas trap (for HCl evolution)

Stoichiometric Table
ReagentMW ( g/mol )Equiv.[8]Amount (Example Scale)Role
3,3-Dimethylbutanoyl chloride 134.601.013.46 g (100 mmol)Limiting Reagent
Benzene 78.115.039.0 g (~45 mL)Substrate & Co-solvent
Aluminum Chloride (

)
133.341.216.0 g (120 mmol)Catalyst
Dichloromethane (DCM) 84.93N/A100 mLSolvent
Step-by-Step Procedure
Phase 1: Catalyst Activation
  • Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere. Connect the gas outlet to a scrubber (NaOH solution) to neutralize evolved HCl gas.

  • Suspension: Charge the RBF with 16.0 g of anhydrous

    
     and 50 mL of anhydrous DCM. Cool the suspension to 
    
    
    
    using an ice bath.
    • Expert Note:

      
       is highly hygroscopic. Weigh quickly to minimize deactivation by atmospheric moisture.
      
Phase 2: Acylium Ion Generation
  • Addition: Mix 13.46 g of 3,3-dimethylbutanoyl chloride with 20 mL of DCM in the addition funnel.

  • Complexation: Dropwise add the acid chloride solution to the

    
     suspension over 15 minutes, maintaining temperature 
    
    
    
    .
    • Observation: The suspension may homogenize slightly or change color (yellow/orange) as the acylium complex forms.

Phase 3: Acylation
  • Substrate Addition: Mix the Benzene (45 mL) with 30 mL DCM. Add this mixture dropwise to the reaction flask over 30–45 minutes.

    • Kinetics: The reaction is exothermic. Evolution of HCl gas (bubbling) indicates initiation.

  • Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

    • Monitoring: If TLC or GC indicates incomplete conversion, reflux gently (

      
      ) for 1 hour. However, for activated substrates like benzene, RT is usually sufficient.
      
Phase 4: Workup (Hydrolysis)
  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 20 mL conc. HCl.

    • Caution: This step is highly exothermic. The HCl aids in breaking the strong Aluminum-Ketone complex.

  • Separation: Transfer to a separatory funnel. Isolate the organic layer (DCM/Benzene).

  • Extraction: Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Wash combined organics with:

    • 
       (1 x 50 mL)
      
    • 10% NaOH or

      
       (2 x 50 mL) to remove residual acid.
      
    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
Phase 5: Purification
  • Distillation: Purify the crude oil via vacuum distillation.

    • Expected Yield: 75–85%.

    • Characterization: Confirm structure via

      
      -NMR (Look for singlet at ~1.0 ppm for t-butyl, singlet at ~2.8 ppm for methylene, and multiplet at 7.4-8.0 ppm for phenyl).
      

Workflow Visualization

Workflow Figure 2: Operational Workflow for Batch Synthesis Setup 1. Inert Atmosphere Setup (Dry Glassware, N2) Activation 2. Catalyst Suspension (AlCl3 in DCM at 0°C) Setup->Activation Formation 3. Acylium Formation (Add Acid Chloride) Activation->Formation Dropwise Reaction 4. Acylation (Add Benzene, warm to RT) Formation->Reaction Exotherm Control Quench 5. Hydrolysis (Pour onto Ice/HCl) Reaction->Quench Gas Evolution Stops Workup 6. Extraction & Wash (DCM, NaOH, Brine) Quench->Workup Purification 7. Distillation (Vacuum) Workup->Purification

Figure 2: Step-by-step operational workflow ensuring safety and yield optimization.

Critical Analysis & Troubleshooting

Why Not Use Pivaloyl Chloride?

Researchers often confuse pivalophenone (from pivaloyl chloride) with the target neopentyl phenyl ketone .

  • Pivaloyl Chloride (

    
    ):  Forms a tertiary carbocation-like acylium ion. Can undergo decarbonylation (
    
    
    
    loss) to form a tert-butyl cation, leading to tert-butylbenzene as a side product.
  • 3,3-Dimethylbutanoyl Chloride (

    
    ):  The alpha-carbon is secondary (
    
    
    
    ). Decarbonylation would yield a primary neopentyl cation, which is energetically unfavorable. Thus, the integrity of the acyl group is maintained, and side reactions are minimized [1].
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Old/Hydrated

Use fresh, anhydrous catalyst. It should be a free-flowing powder, not clumped.
Product Solidifies Complex precipitationThe Ketone-

complex may precipitate in non-polar solvents. Ensure sufficient DCM is used to keep it solubilized.
Incomplete Reaction Catalyst PoisoningEnsure >1.1 eq of

is used. The product consumes 1 eq of catalyst.
Emulsion during Workup Aluminum saltsUse adequate HCl during quenching to fully dissolve aluminum salts before separation.

References

  • LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (Coll. Vol. 2, p. 8). Acetophenone (General Procedure for Acylation). Retrieved from [Link]

  • PubChem. (n.d.).[9] 3,3-Dimethylbutanoyl chloride.[9] Retrieved from [Link]

  • Clark, J. (2020). The Mechanism of the Friedel-Crafts Acylation. ChemGuide. Retrieved from [Link]

Sources

Applications of 3,3-Dimethyl-1-phenylbutan-1-one in Organic Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Sterically Hindered Ketone

3,3-Dimethyl-1-phenylbutan-1-one, also known as neopentyl phenyl ketone or tert-butylacetophenone, is an aromatic ketone characterized by a bulky tert-butyl group adjacent to the carbonyl moiety. This steric hindrance significantly influences its reactivity, making it a fascinating substrate for a variety of organic transformations. While its applications may not be as widespread as less hindered ketones, its unique structural feature allows for selective reactions and provides a valuable tool for synthetic chemists in academia and industry. This guide provides an in-depth exploration of the key applications of 3,3-dimethyl-1-phenylbutan-1-one in organic chemistry, complete with detailed protocols and mechanistic insights.

The synthesis of 3,3-dimethyl-1-phenylbutan-1-one is most commonly achieved through the Friedel-Crafts acylation of benzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride[1][2][3][4]. This electrophilic aromatic substitution reaction provides a straightforward and efficient route to this sterically encumbered ketone.

I. Photochemical Transformations: The Norrish Type I and Type II Reactions

The photochemistry of ketones is a rich field of study, and 3,3-dimethyl-1-phenylbutan-1-one serves as an interesting substrate for exploring Norrish Type I and Type II reactions[3][5]. These photochemical processes involve the excitation of the carbonyl group followed by distinct cleavage pathways.

A. Norrish Type I Cleavage: Formation of Radical Intermediates

Upon absorption of UV light, 3,3-dimethyl-1-phenylbutan-1-one can undergo a Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent neopentyl group[3][6]. This α-cleavage results in the formation of a benzoyl radical and a neopentyl radical. The stability of the generated radicals plays a crucial role in the subsequent reaction pathways.

The resulting radicals can then undergo several transformations, including:

  • Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide to form a phenyl radical.

  • Radical Recombination: The various radical species in solution can recombine to form different products.

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the solvent or other molecules.

Figure 2: Asymmetric reduction of 3,3-Dimethyl-1-phenylbutan-1-one.

Protocol: Asymmetric Reduction of 3,3-Dimethyl-1-phenylbutan-1-one via CBS Reduction

Disclaimer: This protocol is a general guideline based on established procedures for the CBS reduction of aromatic ketones. Optimization of reaction conditions may be necessary to achieve optimal yield and enantioselectivity.

Materials:

  • 3,3-Dimethyl-1-phenylbutan-1-one

  • (R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add the (R)- or (S)-CBS catalyst (5-10 mol%).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Borane Addition: Slowly add the BH₃·THF solution (1.0-1.2 equivalents) to the catalyst solution via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture for 15-30 minutes.

  • Substrate Addition: In a separate flask, dissolve 3,3-dimethyl-1-phenylbutan-1-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and stir for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

  • Characterization: Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral shift reagent.

Expected Outcome:

This procedure is expected to yield the corresponding chiral 1-phenyl-3,3-dimethylbutan-1-ol with high enantioselectivity. The steric bulk of the neopentyl group can influence the facial selectivity of the hydride attack, potentially leading to excellent stereocontrol.

ParameterCondition
Catalyst Loading 5-10 mol%
Hydride Source BH₃·THF or BH₃·SMe₂
Temperature 0 °C to room temperature
Expected Yield 80-95%
Expected ee >90%

III. Carbon-Carbon Bond Forming Reactions: Overcoming Steric Hindrance

The steric bulk of the neopentyl group presents a significant challenge for nucleophilic addition to the carbonyl carbon. However, under appropriate conditions, 3,3-dimethyl-1-phenylbutan-1-one can participate in carbon-carbon bond-forming reactions.

A. The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8] Due to the steric hindrance around the carbonyl group of 3,3-dimethyl-1-phenylbutan-1-one, the reaction with less reactive, stabilized ylides may be sluggish or may not proceed at all. The use of more reactive, non-stabilized ylides is generally required.

Figure 3: Wittig reaction of 3,3-Dimethyl-1-phenylbutan-1-one.

Protocol: Wittig Olefination of 3,3-Dimethyl-1-phenylbutan-1-one (General Procedure)

Materials:

  • 3,3-Dimethyl-1-phenylbutan-1-one

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise. Stir the mixture until the ylide is formed (often indicated by a color change).

  • Ketone Addition: Dissolve 3,3-dimethyl-1-phenylbutan-1-one in the anhydrous solvent and add it dropwise to the ylide solution at the same temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting alkene by column chromatography.

B. The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[9][10][11][12][13] The organozinc reagent formed in situ is less reactive than Grignard or organolithium reagents, which can be advantageous when dealing with sterically hindered ketones like 3,3-dimethyl-1-phenylbutan-1-one.

Protocol: Reformatsky Reaction with 3,3-Dimethyl-1-phenylbutan-1-one (General Procedure)

Materials:

  • 3,3-Dimethyl-1-phenylbutan-1-one

  • α-Bromo ester (e.g., ethyl bromoacetate)

  • Activated zinc dust

  • Anhydrous solvent (e.g., THF, benzene, or a mixture)

  • Iodine (catalytic amount, for activation)

Procedure:

  • Zinc Activation: In a flame-dried flask under an inert atmosphere, add the zinc dust and a crystal of iodine. Gently heat the flask to activate the zinc.

  • Reaction Setup: Add the anhydrous solvent to the activated zinc.

  • Reagent Addition: In a separate flask, prepare a solution of 3,3-dimethyl-1-phenylbutan-1-one and the α-bromo ester in the anhydrous solvent.

  • Reaction Initiation: Add a small portion of the ketone/ester solution to the zinc suspension. The reaction may require gentle heating to initiate.

  • Reaction: Once initiated, add the remaining solution dropwise and maintain the reaction at a suitable temperature (e.g., reflux) until completion (monitor by TLC).

  • Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, perform an aqueous work-up, and purify the resulting β-hydroxy ester by column chromatography.

IV. Application in Medicinal Chemistry: A Building Block for Bioactive Molecules

The structural motif of 3,3-dimethyl-1-phenylbutan-1-one and its derivatives can be found in molecules of medicinal interest. One notable example is its potential as a precursor or an impurity in the synthesis of bupropion, an antidepressant and smoking cessation aid.[6][8][14] Bupropion is 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one, and its synthesis often involves α-halogenation of a propiophenone derivative followed by amination. While not a direct precursor, the synthesis of bupropion analogues and the study of its impurities can involve ketones with similar structural features to 3,3-dimethyl-1-phenylbutan-1-one.

The chiral alcohol derived from the asymmetric reduction of 3,3-dimethyl-1-phenylbutan-1-one can also serve as a valuable chiral building block for the synthesis of more complex and biologically active molecules.

Conclusion

3,3-Dimethyl-1-phenylbutan-1-one, despite its steric hindrance, is a versatile substrate in organic synthesis. Its well-defined photochemical behavior, its utility as a prochiral ketone for asymmetric reduction, and its potential in carbon-carbon bond-forming reactions make it a valuable tool for synthetic chemists. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this unique ketone in research and development, particularly in the fields of photochemistry, asymmetric synthesis, and medicinal chemistry.

References

Sources

using 3,3-Dimethyl-1-phenylbutan-1-one as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,3-Dimethyl-1-phenylbutan-1-one as a Sterically-Defined Scaffold in Asymmetric Synthesis

Abstract

This technical guide details the utility of 3,3-Dimethyl-1-phenylbutan-1-one (CAS 31366-07-1) as a high-value building block for constructing complex pharmaceutical intermediates. Distinguished by its neopentyl-tethered carbonyl motif, this molecule offers a unique balance of enolizability (due to the


-methylene group) and steric bulk  (due to the 

-tert-butyl group). These features make it an ideal substrate for stereocontrolled reactions, particularly asymmetric transfer hydrogenation (ATH) and diastereoselective

-alkylation. This guide provides validated protocols for transforming this scaffold into chiral alcohols and functionalized linkers, essential for lipophilic pharmacophore installation in kinase inhibitors and nuclear receptor modulators.

Structural Analysis & Strategic Value

The structure of 3,3-Dimethyl-1-phenylbutan-1-one (Ph-CO-CH


-tBu) presents specific advantages in medicinal chemistry:
  • The "Neopentyl Effect": The tert-butyl group is separated from the carbonyl by a methylene spacer. This creates a "steric wall" that directs incoming nucleophiles to specific trajectories without completely deactivating the carbonyl, a common issue with direct pivalophenones.

  • Metabolic Stability: The steric bulk of the tert-butyl group protects the adjacent methylene positions from rapid cytochrome P450 oxidation, extending the half-life of drugs incorporating this moiety.

  • Enolization Potential: Unlike pivalophenone (which lacks

    
    -protons on the alkyl side), this molecule possesses two 
    
    
    
    -protons, enabling enolate chemistry (
    
    
    -alkylation, aldol condensation) while the adjacent bulk ensures high diastereoselectivity.

Application Module A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to yield (S)-1-phenyl-3,3-dimethylbutan-1-ol, a chiral lipophilic linker.

Mechanism: The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN). The "neopentyl" tail of the substrate interacts with the catalyst's chiral pocket, enhancing enantiomeric excess (ee) via steric differentiation between the phenyl ring and the bulky alkyl chain.

Protocol: Ru-Catalyzed Asymmetric Reduction

Reagents:

  • Substrate: 3,3-Dimethyl-1-phenylbutan-1-one (1.0 equiv)[1][2]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (0.5 mol%) in degassed MeOH. Stir for 10 minutes under Argon to ensure active species formation.

  • Substrate Addition: Add 3,3-Dimethyl-1-phenylbutan-1-one (10 mmol) to the reaction vessel.

  • Hydrogen Donor Addition: Slowly inject the Formic acid/TEA mixture (2.0 equiv relative to ketone) via syringe. Caution: Exothermic reaction; maintain temperature at 25°C.

  • Reaction Monitoring: Stir the mixture at 28°C. Monitor via HPLC (Chiralcel OD-H column, 95:5 Hexane/iPrOH) every 2 hours. Full conversion is typically observed within 8–12 hours.

  • Quench & Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with saturated NaHCO

    
     (to remove residual formic acid) and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , 10% EtOAc/Hexanes).

Expected Results:

  • Yield: >92%

  • Enantiomeric Excess (ee): >96% (S-enantiomer dominant with (S,S)-ligand).

Application Module B: Stereoselective -Alkylation

Objective: Introducing a substituent at the C2 position. The bulky tert-butyl group at C3 directs the electrophile approach, favoring the formation of anti diastereomers.

Protocol: LDA-Mediated Alkylation

Reagents:

  • Substrate: 3,3-Dimethyl-1-phenylbutan-1-one[1][2][3][4][5]

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Enolate Formation: Cool a solution of LDA (freshly prepared) in THF to -78°C. Dropwise add the ketone substrate (dissolved in THF) over 15 minutes.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation to the kinetic enolate. Note: The bulky t-butyl group favors the (E)-enolate geometry to minimize steric clash with the phenyl ring.

  • Electrophile Addition: Add the alkyl halide dropwise.

  • Controlled Warming: Allow the reaction to warm slowly to -20°C over 2 hours. Do not rush this step; rapid warming can lead to poly-alkylation.

  • Quench: Quench with saturated NH

    
    Cl solution at -20°C.
    
  • Isolation: Standard extraction and silica gel chromatography.

Data Summary & Troubleshooting

ParameterStandard ValueTroubleshooting / Optimization
Reaction Time (ATH) 8–12 HoursIf slow, increase catalyst loading to 1 mol% or temperature to 35°C.
Enantioselectivity >96% eeIf ee drops, ensure solvent is strictly anhydrous and temperature is stable.
Alkylation Yield 75–85%If O-alkylation is observed, switch solvent to Et2O or add HMPA (additive).
Solubility High in organic solventsPoor solubility in water; requires cosolvents for aqueous enzymatic protocols.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from 3,3-Dimethyl-1-phenylbutan-1-one, highlighting the steric control exerted by the tert-butyl group.

G cluster_0 Steric Control Zone Start 3,3-Dimethyl-1-phenylbutan-1-one (The Scaffold) Enolate Lithium Enolate (Sterically Defined) Start->Enolate LDA, -78°C (Deprotonation) ChiralAlc Chiral Alcohol (>96% ee) Start->ChiralAlc Ru-TsDPEN (ATH Reduction) AlphaSub Alpha-Substituted Ketone (Diastereoselective) Enolate->AlphaSub R-X (Electrophilic Attack) DrugTarget Lipophilic Pharmacophore (Kinase Inhibitors) ChiralAlc->DrugTarget Mitsunobu / Coupling AlphaSub->DrugTarget Further Functionalization

Figure 1: Divergent synthesis pathways utilizing the steric bulk of the neopentyl group to control stereochemistry.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. Link

    • Context: Establishes the foundational protocol for Ru-catalyzed reduction of hindered arom
  • Gladiali, S., & Alberico, E. (2006). Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. Chemical Society Reviews, 35, 226-252. Link

    • Context: Reviews the specific efficacy of TsDPEN ligands with bulky substr
  • Modern Enolate Chemistry: From Preparation to Applications. (2016). In Wiley Online Library. Link

    • Context: Provides the mechanistic basis for the diastereoselective alkylation of hindered ketone enol

Sources

Application Notes & Protocols for the Characterization of 3,3-Dimethyl-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Structural Elucidation Strategy

3,3-Dimethyl-1-phenylbutan-1-one, an aromatic ketone, presents a unique analytical challenge due to its combination of a bulky tert-butyl group and a phenyl ketone moiety. A comprehensive characterization of this molecule is paramount for its use in research and development, particularly in ensuring purity, confirming identity, and understanding its stability. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, beginning with non-destructive, structure-confirming techniques and progressing to separative and quantitative methods. Each protocol is designed to be self-validating, providing not just the procedural steps but the scientific rationale and expected outcomes, empowering the researcher to interpret results with confidence.

The molecular structure, with its distinct chemical environments—a phenyl ring, a carbonyl group, a methylene bridge, and a tert-butyl group—lends itself to a multi-technique approach for unambiguous characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
IUPAC Name 3,3-dimethyl-1-phenylbutan-1-one[1]
Boiling Point 247.3°C at 760 mmHg[2]
Physical Form Liquid[3]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. For 3,3-Dimethyl-1-phenylbutan-1-one, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice.[4] It is chemically inert, has a moderate polarity capable of dissolving the analyte, and its residual proton signal at 7.26 ppm provides a convenient internal reference.[4]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is optimal to achieve a good signal-to-noise ratio without causing line broadening due to excessive concentration.[2][5] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is required to obtain a spectrum in a reasonable timeframe.[2]

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons produce a single, sharp signal at 0 ppm, which does not overlap with most organic compound signals.

Protocol 1.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg (for ¹H) or 50-75 mg (for ¹³C) of 3,3-Dimethyl-1-phenylbutan-1-one into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add one drop of a TMS solution in CDCl₃.

    • Agitate the vial gently until the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter. The final sample depth should be around 4-5 cm.[6]

    • Cap the NMR tube and wipe the exterior with a lint-free tissue.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 8-16.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Number of Scans: 1024-4096 (signal averaging is required due to the low natural abundance of ¹³C).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[7]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Expected Results & Validation:

The structure of 3,3-Dimethyl-1-phenylbutan-1-one predicts a specific set of signals. The appearance of these signals at their expected chemical shifts and with the correct integration and multiplicity validates the compound's identity.

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons ~7.95Doublet2HProtons ortho to C=O
~7.55Triplet1HProton para to C=O
~7.45Triplet2HProtons meta to C=O
Methylene Protons ~2.95Singlet2H-CH₂-
tert-Butyl Protons ~1.05Singlet9H-C(CH₃)₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon ~200C=O
Aromatic Carbons ~137C (quaternary, attached to C=O)
~133CH (para)
~128.5CH (meta)
~128.0CH (ortho)
Methylene Carbon ~52-CH₂-
Quaternary Carbon ~31-C(CH₃)₃
tert-Butyl Carbons ~29-C(CH₃)₃

Section 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and quantification.

Causality in Experimental Design:
  • Ionization Method: Electron Ionization (EI) is used because it imparts sufficient energy to the molecule to cause reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum.

  • Fragmentation Pathways: Aromatic ketones undergo predictable fragmentation. The primary cleavages for 3,3-Dimethyl-1-phenylbutan-1-one are α-cleavage and McLafferty rearrangement, though the latter is not possible here due to the lack of a γ-hydrogen. The most likely fragmentations are α-cleavage at the C-C bond adjacent to the carbonyl.[8][9]

G M Molecular Ion (M+•) m/z = 176 F1 Loss of tert-butyl radical (•C(CH₃)₃) [M - 57]+ M->F1 α-Cleavage F2 Benzoyl Cation m/z = 105 (Base Peak) F1->F2 Forms F3 Loss of CO [105 - 28]+ F2->F3 F4 Phenyl Cation m/z = 77 F3->F4 Forms

Protocol 2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for purity assessment and confirmation of identity.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of 3,3-Dimethyl-1-phenylbutan-1-one in a high-purity volatile solvent like dichloromethane or ethyl acetate.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL. Overly concentrated samples can overwhelm the detector.[10]

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating compounds based on boiling point.[11]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

      • Inlet Temperature: 250°C.

      • Injection Volume: 1 µL in splitless mode (for trace analysis) or a 50:1 split (for purity).

      • Oven Program:

        • Initial temperature: 70°C, hold for 2 minutes.

        • Ramp: Increase at 15°C/min to 280°C.

        • Hold: Maintain 280°C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

      • Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.[10]

Expected Results & Validation:

The GC chromatogram should show a single, sharp peak, confirming the sample's purity. The mass spectrum of this peak should exhibit the predicted molecular ion and fragmentation pattern.

m/z (mass-to-charge)Predicted IdentityRationale
176 [M]⁺ (Molecular Ion)Corresponds to the molecular weight of C₁₂H₁₆O.
105 [C₆H₅CO]⁺ (Benzoyl cation)Base Peak. Result of α-cleavage and loss of the stable tert-butyl radical (•C(CH₃)₃, mass 57). This is a highly resonance-stabilized cation.[13]
77 [C₆H₅]⁺ (Phenyl cation)Loss of carbon monoxide (CO, mass 28) from the benzoyl cation (m/z 105).
57 [C(CH₃)₃]⁺ (tert-Butyl cation)A stable tertiary carbocation, may be observed from the other fragmentation possibility.

Section 3: High-Performance Liquid Chromatography (HPLC) - Purity and Quantification

HPLC is the premier technique for assessing the purity of non-volatile or thermally unstable compounds and for accurate quantification. For 3,3-Dimethyl-1-phenylbutan-1-one, a reversed-phase method is most appropriate.

Causality in Experimental Design:
  • Mode Selection: Reversed-phase HPLC (RP-HPLC) is chosen because the analyte is relatively non-polar.[14] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[15]

  • Stationary Phase: A C18 or C8 column is the standard choice for non-polar compounds, providing excellent retention and resolution through hydrophobic interactions.[16]

  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[3] The ratio is adjusted to achieve an optimal retention time (typically 3-10 minutes). A higher percentage of organic solvent will decrease the retention time.

  • Detector: A UV detector is selected because the phenyl ketone moiety contains a chromophore that strongly absorbs UV light.[17]

G cluster_0 HPLC System Solvent Mobile Phase (Acetonitrile/Water) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Detector UV Detector (λ = 245 nm) Column->Detector Data Data System (Chromatogram) Detector->Data Sample Sample in Vial Sample->Injector

Protocol 3.1: RP-HPLC Purity Analysis
  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or vacuum.

    • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure sample solubility and good peak shape.

    • Sample Preparation: Prepare a stock solution of 1 mg/mL in the diluent. Dilute to a working concentration of ~0.1 mg/mL.

  • Instrument Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70% Acetonitrile / 30% Water. (Note: This may require optimization. Start with a gradient run to find the optimal isocratic condition).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 245 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Expected Results & Validation:

A pure sample should yield a single major peak with a stable retention time. The presence of other peaks would indicate impurities. For quantitative analysis, a calibration curve would be constructed using standards of known concentration to validate linearity and determine the concentration of the analyte in unknown samples.

Section 4: Spectroscopic Confirmation - FTIR and UV-Vis

These spectroscopic techniques provide rapid confirmation of key functional groups and electronic systems within the molecule.

Protocol 4.1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

  • Causality: The C=O bond in the ketone and the C-H bonds of the aromatic and aliphatic parts of the molecule will produce strong, characteristic absorption bands. The conjugation of the carbonyl group with the phenyl ring is known to lower the stretching frequency of the C=O bond compared to a simple aliphatic ketone.[18][19]

  • Methodology:

    • Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol.

    • Acquire a background spectrum.

    • Place one to two drops of the neat liquid sample onto the ATR crystal.

    • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

    • Clean the crystal thoroughly after analysis.

  • Expected Absorptions:

    • ~3060 cm⁻¹: Aromatic C-H stretch.

    • ~2960 cm⁻¹: Aliphatic C-H stretch (from -CH₂- and -C(CH₃)₃).

    • ~1685 cm⁻¹: A strong, sharp peak characteristic of an aromatic ketone C=O stretch.[20]

    • ~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Protocol 4.2: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic systems (chromophores) in a molecule.[21]

  • Causality: The benzoyl group (C₆H₅-C=O) in the molecule is a chromophore that undergoes π → π* and n → π* electronic transitions upon absorption of UV radiation.[22]

  • Methodology:

    • Select a UV-transparent solvent, such as ethanol or hexane.

    • Prepare a dilute solution of the compound (e.g., 0.01 mg/mL). The concentration may need adjustment to ensure the absorbance is within the detector's linear range (0.1 - 1.0 AU).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Acquire the absorption spectrum from approximately 200 nm to 400 nm.

  • Expected Absorptions (in Ethanol):

    • λ_max ≈ 245 nm: A strong absorption corresponding to the π → π* transition of the conjugated system.

    • λ_max ≈ 320 nm: A weak absorption corresponding to the "forbidden" n → π* transition of the carbonyl group.[22]

Conclusion

The application of this multi-technique workflow provides a robust and cross-validating characterization of 3,3-Dimethyl-1-phenylbutan-1-one. NMR spectroscopy serves as the primary tool for definitive structural confirmation. GC-MS and HPLC offer orthogonal methods for purity assessment, with MS providing crucial molecular weight and fragmentation data. Finally, FTIR and UV-Vis spectroscopy offer rapid and reliable confirmation of the key functional groups and electronic structure. By understanding the scientific principles behind each technique and protocol, researchers can confidently establish the identity, purity, and quality of this compound for its intended application.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10866868, 3,3-Dimethyl-1-phenylbutan-1-one. Retrieved February 14, 2026 from [Link].

  • PharmaGuru (2025). HPLC Method for Nonpolar Molecules: How To Develop. Retrieved February 14, 2026 from [Link].

  • Welch Materials (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved February 14, 2026 from [Link].

  • University of California, Riverside (n.d.). NMR Sample Preparation. Retrieved February 14, 2026 from [Link].

  • LCGC International (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved February 14, 2026 from [Link].

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 14, 2026 from [Link].

  • University College London (n.d.). Sample Preparation. Retrieved February 14, 2026 from [Link].

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 14, 2026 from [Link].

  • Veeprho (2025). Exploring the Different Mobile Phases in HPLC. Retrieved February 14, 2026 from [Link].

  • Bruker (n.d.). NMR Sample Preparation. Retrieved February 14, 2026 from [Link].

  • ALWSCI (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 14, 2026 from [Link].

  • Chemistry LibreTexts (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 14, 2026 from [Link].

  • NC State University Libraries (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved February 14, 2026 from [Link].

  • Pharma Knowledge Forum (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved February 14, 2026 from [Link].

  • University of Calgary (n.d.). IR: ketones. Retrieved February 14, 2026 from [Link].

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved February 14, 2026 from [Link].

  • Michigan State University Department of Chemistry (n.d.). UV-Visible Spectroscopy. Retrieved February 14, 2026 from [Link].

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 14, 2026 from [Link].

  • Asian Journal of Pharmaceutical Research (2018). Steps involved in HPLC Method Development. Retrieved February 14, 2026 from [Link].

  • Problems in Chemistry (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved February 14, 2026 from [Link].

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  • Chemistry Steps (n.d.). Interpreting IR Spectra. Retrieved February 14, 2026 from [Link].

  • Aluminum Chemist (2021). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols [Video]. YouTube. Retrieved February 14, 2026 from [Link].

  • Chad's Prep (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved February 14, 2026 from [Link].

  • Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 14, 2026 from [Link].

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  • ResearchGate (2015). Chromophore- An Utility in UV Spectrophotometer. Retrieved February 14, 2026 from [Link].

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Application Note: Mass Spectrometry Fragmentation Analysis of 3,3-Dimethyl-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the mass spectrometry fragmentation pattern of 3,3-Dimethyl-1-phenylbutan-1-one (also known as neopentyl phenyl ketone). It is designed for researchers in medicinal chemistry and analytical toxicology who require precise structural elucidation of sterically hindered aromatic ketones.

Abstract

This protocol details the Electron Ionization (EI) mass spectral characterization of 3,3-Dimethyl-1-phenylbutan-1-one. Unlike simple linear alkyl phenyl ketones, this compound features a sterically bulky tert-butyl group beta to the carbonyl. The fragmentation pattern is dominated by competitive pathways:


-cleavage  yielding the benzoyl cation (m/z 105) and a McLafferty rearrangement  facilitated by the 

-hydrogens of the tert-butyl group, yielding a characteristic enol ion (m/z 120). This guide provides step-by-step experimental protocols, mechanistic insights, and diagnostic ion tables to ensure accurate identification.

Introduction & Mechanistic Principles

In drug development, phenyl ketones often serve as key intermediates or pharmacophores. 3,3-Dimethyl-1-phenylbutan-1-one presents a unique structural case study due to its neopentyl side chain.

Structural Logic
  • Aromatic Anchor: The phenyl ring stabilizes positive charge, making

    
    -cleavage highly favorable.
    
  • Steric Bulk: The quaternary

    
    -carbon (part of the tert-butyl group) influences bond lability.
    
  • Gamma-Hydrogens: The presence of nine equivalent

    
    -hydrogens on the tert-butyl group makes the McLafferty rearrangement statistically and energetically favorable, despite the steric hindrance.
    
Key Fragmentation Pathways[1][2][3]
  • 
    -Cleavage:  Direct scission of the C(carbonyl)–C(
    
    
    
    ) bond.[1]
  • McLafferty Rearrangement: A site-specific rearrangement involving the transfer of a

    
    -hydrogen to the carbonyl oxygen, followed by 
    
    
    
    -cleavage.[1]
  • Inductive Cleavage: Formation of stable alkyl carbocations (e.g., tert-butyl cation).

Experimental Protocol

Sample Preparation

Objective: Prepare a solution suitable for GC-MS analysis without saturating the detector.

  • Solvent Selection: Use HPLC-grade Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred for solubility of aromatic ketones.

  • Stock Solution: Weigh 1.0 mg of 3,3-Dimethyl-1-phenylbutan-1-one into a 1.5 mL vial. Dissolve in 1.0 mL of solvent to create a 1000 ppm stock.

  • Working Standard: Dilute 10

    
    L of stock into 990 
    
    
    
    L of solvent (10 ppm).
    • Note: A concentration of 1-10 ppm is optimal for standard EI sources to avoid "spectral skewing."

GC-MS Instrument Parameters

System: Agilent 7890/5977 (or equivalent).

ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1)Prevents column overload and improves peak shape.
Column DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aromatic ketones well.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 60°C (1 min)

280°C @ 20°C/min
Rapid ramp removes solvent; high final temp elutes the ketone (~176 MW).
Ion Source Electron Ionization (EI)Standard hard ionization for library matching.
Electron Energy 70 eVStandard energy for reproducible fragmentation patterns.
Source Temp 230°CPrevents condensation of high-boiling analytes.
Scan Range m/z 40 – 300Covers low mass fragments and the molecular ion.

Results & Discussion: Fragmentation Analysis

The mass spectrum of 3,3-Dimethyl-1-phenylbutan-1-one is characterized by three distinct ion clusters.

The Molecular Ion (M+•)
  • m/z 176: The molecular ion is typically weak (<5% relative abundance).

  • Reasoning: The presence of the quaternary carbon and the stability of the potential fragments (benzoyl cation, tert-butyl cation) drive rapid decomposition of the parent ion in the source.

Primary Pathway: -Cleavage (Formation of Base Peak)

The most abundant ion (Base Peak) typically arises from


-cleavage adjacent to the carbonyl group.
  • Mechanism: The bond between the carbonyl carbon and the

    
    -methylene (CH
    
    
    
    ) breaks.
  • Product: The resonance-stabilized Benzoyl Cation (Ph-C

    
    O
    
    
    
    )
    .
  • Observed m/z: 105 (100% Relative Abundance).

  • Secondary Fragment: The neutral neopentyl radical (

    
    CH
    
    
    
    C(CH
    
    
    )
    
    
    ) is lost.
Secondary Pathway: McLafferty Rearrangement

Despite the steric bulk, the molecule satisfies the requirements for a McLafferty rearrangement: a carbonyl group, an


-

bond, and

-hydrogens.
  • Mechanism:

    • One of the 9

      
      -hydrogens (on the t-butyl methyls) transfers to the carbonyl oxygen via a 6-membered transition state.
      
    • The C(

      
      )–C(
      
      
      
      ) bond cleaves.[1][2][3]
  • Products:

    • Charged Species: The enol radical cation of acetophenone (Ph-C(OH)=CH

      
       
      
      
      
      ).
    • Neutral Species: Isobutene (C

      
      H
      
      
      
      ).
  • Observed m/z: 120 (Significant abundance, ~20-40%).

  • Diagnostic Value: This peak distinguishes the compound from isomers that lack

    
    -hydrogens or have different substitution patterns (e.g., certain dimethyl-phenyl-butanones where 
    
    
    
    -H is absent).
Tertiary Pathway: Alkyl Fragmentation
  • m/z 57: The

    
    -Butyl Cation  (
    
    
    
    C(CH
    
    
    )
    
    
    ).
  • Origin: Formed by inductive cleavage of the C(

    
    )–C(
    
    
    
    ) bond or as a secondary fragment. The stability of the tertiary carbocation makes this a prominent low-mass peak.
Phenyl Ring Degradation
  • m/z 77: Phenyl cation (C

    
    H
    
    
    
    ). Formed by the loss of CO (28 Da) from the benzoyl cation (m/z 105).
  • m/z 51: C

    
    H
    
    
    
    . Formed by the fragmentation of the phenyl ring (loss of acetylene, C
    
    
    H
    
    
    ).

Visualizing the Fragmentation Pathways[5][6]

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

Fragmentation Parent Molecular Ion (M+•) 3,3-Dimethyl-1-phenylbutan-1-one m/z 176 AlphaCleavage α-Cleavage Parent->AlphaCleavage McLafferty McLafferty Rearrangement Parent->McLafferty AlkylCleavage Inductive Cleavage Parent->AlkylCleavage Benzoyl Benzoyl Cation (Base Peak) m/z 105 AlphaCleavage->Benzoyl - Neopentyl radical Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28 Da) C4H3 C4H3+ m/z 51 Phenyl->C4H3 - C2H2 (26 Da) EnolIon Acetophenone Enol Ion (Diagnostic) m/z 120 McLafferty->EnolIon γ-H transfer + β-cleavage Isobutene Neutral Isobutene (Lost) McLafferty->Isobutene Neutral Loss tButyl tert-Butyl Cation m/z 57 AlkylCleavage->tButyl Formation of stable 3° Carbocation

Figure 1: Mechanistic fragmentation map of 3,3-Dimethyl-1-phenylbutan-1-one, highlighting the competitive Alpha-cleavage and McLafferty pathways.

Summary of Diagnostic Ions

m/zIon IdentityMechanismRelative Intensity (Approx)
176 Molecular Ion (M

)
IonizationWeak (<5%)
120 Enol Radical CationMcLafferty Rearrangement (Loss of C

H

)
Moderate (20-40%)
105 Benzoyl Cation (PhCO

)

-Cleavage
(Loss of C

H

)
Base Peak (100%)
77 Phenyl Cation (Ph

)
Loss of CO from m/z 105Strong (40-60%)
57 tert-Butyl CationInductive CleavageStrong (30-50%)
51 C

H

Fragmentation of Phenyl ringModerate

Troubleshooting & Optimization

  • Issue: Low abundance of m/z 120.

    • Cause: Source temperature too high, promoting thermal degradation over rearrangement.

    • Fix: Lower ion source temperature to 200°C.

  • Issue: Peak tailing.

    • Cause: Active sites in the liner interacting with the ketone.

    • Fix: Use deactivated glass wool liners and ensure the column is trimmed.

  • Issue: Confusion with Isovalerophenone (isomer).

    • differentiation: Isovalerophenone (3-methyl-1-phenylbutan-1-one) produces a propyl radical loss (m/z 43 usually present) and different intensity ratios. The m/z 57 peak is significantly more prominent in the 3,3-dimethyl analog due to the stability of the tert-butyl cation.

References

  • NIST Mass Spectrometry Data Center. 1-Butanone, 3,3-dimethyl-1-phenyl-. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis.[1][4][2][3][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[2] [Link]

  • Chemistry Steps. The McLafferty Rearrangement in Mass Spectrometry. [Link]

  • PubChem. 3,3-Dimethyl-1-phenylbutan-1-one Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

purification of 3,3-Dimethyl-1-phenylbutan-1-one by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Division Ticket ID: #PUR-33DM-PhB-001 Subject: Purification of 3,3-Dimethyl-1-phenylbutan-1-one (CAS: 1636-34-6) Analyst: Senior Application Scientist, Separation Sciences

User Issue Summary

You are attempting to purify 3,3-Dimethyl-1-phenylbutan-1-one (a sterically hindered aromatic ketone) via silica gel column chromatography. Common challenges with this scaffold include separation from unreacted Friedel-Crafts starting materials, removal of the hydrolyzed acid byproduct (3,3-dimethylbutanoic acid), and managing the "tailing" often seen with carbonyl compounds on acidic silica.

This guide replaces standard templates with a dynamic, logic-driven troubleshooting workflow designed for high-purity isolation.

Part 1: Pre-Column Diagnostics (The "Triage")

Before packing the column, you must characterize the crude mixture to prevent failure. This molecule has a specific impurity profile due to its likely synthesis (Friedel-Crafts Acylation).

The Impurity Profile:

  • Non-Polars (High

    
    ):  Unreacted Benzene (solvent front).
    
  • Target Ketone (Mid

    
    ):  3,3-Dimethyl-1-phenylbutan-1-one.
    
  • Acids (Low

    
     / Streaking):  3,3-Dimethylbutanoic acid (from hydrolysis of the acid chloride).
    
Critical Check: The "Base Wash" Validation

Why this matters: The carboxylic acid impurity often "streaks" through the column, contaminating the ketone fractions.

  • Protocol: Dissolve a small aliquot of crude in

    
    . Wash with sat. 
    
    
    
    .
  • Test: Run TLC of the "Before" and "After" organic layer.

  • Result: If the streaking spot disappears in the "After" sample, do not run the column yet. Perform a bulk base wash on the crude oil. It is far more efficient to remove the acid chemically than chromatographically [1].

Part 2: Method Development & Protocol

Mobile Phase Selection

For aromatic ketones, the standard Hexane / Ethyl Acetate (EtOAc) system is robust. However, due to the steric bulk of the tert-butyl group, this molecule is quite lipophilic.

Recommended Gradient (Step-Gradient):

Volume (CV)*Solvent CompositionTarget Species Eluting
0 - 2 100% HexaneUnreacted aromatics / Non-polars
2 - 5 98% Hexane / 2% EtOAc"Soft" start to move the ketone
5 - 12 95% Hexane / 5% EtOAcTarget Ketone (Main Fraction)
12+ 80% Hexane / 20% EtOAcFlush polar impurities (Acids/Alcohols)

*CV = Column Volume (Volume of silica bed)

Stationary Phase & Loading
  • Silica: Standard 40-63

    
    m (230-400 mesh).
    
  • Loading: This compound is likely a low-melting solid or oil.

    • Preferred:Dry Loading. Dissolve crude in minimum DCM, add silica (1:2 ratio crude:silica), and rotovap to a free-flowing powder. This prevents band broadening caused by loading viscous oils [2].

Part 3: Troubleshooting & FAQs

Q1: My product spot is "tailing" or streaking on the TLC/Column. Why?

Diagnosis: This is usually caused by residual 3,3-dimethylbutanoic acid co-eluting or the ketone interacting with active silanol sites. The Fix:

  • The "Chemical" Fix (Best): As mentioned in Triage, wash the crude with basic water (

    
    ) to remove the acid before the column.
    
  • The "Chromatographic" Fix: If you cannot wash the crude, add 1% Acetic Acid to your mobile phase. This suppresses the ionization of the acid impurity, forcing it to elute as a sharp band rather than a streak, improving separation from the ketone [3].

Q2: I see two spots very close together ( difference < 0.05).

Diagnosis: This could be an isomer formed by neopentyl rearrangement during the Friedel-Crafts reaction (a known side reaction with Lewis acids like


).
The Fix: 
  • Change Selectivity: Switch from Hexane/EtOAc to Hexane/Toluene (start 100% Hexane, gradient to 50% Toluene). The

    
    -
    
    
    
    interactions between Toluene and the aromatic rings often separate structural isomers better than EtOAc [4].
  • Visualization: Use a 2,4-DNP stain . Both spots will turn orange/red if they are ketones. If one does not stain, it is likely a non-carbonyl impurity.

Q3: The compound crystallized inside the column tip.

Diagnosis: 3,3-Dimethyl-1-phenylbutan-1-one is a solid (MP ~25-30°C). High concentrations in non-polar solvents (Hexane) can cause precipitation. The Fix:

  • Ensure the column outlet is not in a draft (cooling causes crystallization).

  • Switch to Dichloromethane (DCM) / Hexane for the elution. DCM solubilizes aromatic ketones significantly better than Hexane.

Part 4: Logic Visualization

The following diagram illustrates the decision-making process for purifying this specific scaffold.

PurificationLogic Start Crude Mixture: 3,3-Dimethyl-1-phenylbutan-1-one TLC_Check Step 1: TLC Analysis (10% EtOAc/Hexane) Start->TLC_Check Check_Streak Is there streaking from the baseline? TLC_Check->Check_Streak Acid_Wash Action: Wash Crude with Sat. NaHCO3 Check_Streak->Acid_Wash Yes (Acid Impurity) Select_Method Step 2: Method Selection Check_Streak->Select_Method No Re_TLC Re-run TLC Acid_Wash->Re_TLC Re_TLC->Select_Method Check_Separation Is separation > 0.1 Rf? Select_Method->Check_Separation Std_Column Protocol A: Hexane/EtOAc Gradient (Dry Load) Check_Separation->Std_Column Yes Mod_Column Protocol B: Hexane/Toluene Gradient (Maximize Pi-Pi Selectivity) Check_Separation->Mod_Column No (Isomers)

Caption: Decision matrix for purification, prioritizing chemical cleanup (workup) over chromatographic difficulty.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] "Rapid chromatographic techniques for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[1]

  • University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography: Dry Loading".

  • Reich, H. J. (University of Wisconsin-Madison). "Chromatography Advice: Tailing and Acidic Impurities".

  • Gl Sciences. "Retention Index and Selectivity in Aromatic Separations".

Sources

Validation & Comparative

Comparative Guide: Lewis Acid Catalysts for the Synthesis of 3,3-Dimethyl-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,3-Dimethyl-1-phenylbutan-1-one (CAS: 1909-98-4) presents a classic yet nuanced challenge in Friedel-Crafts acylation. The steric bulk of the tert-butylacetyl group (


) requires a Lewis acid capable of generating a reactive acylium ion without inducing decarbonylation—a common side reaction with hindered acyl chlorides.

This guide compares three distinct catalytic approaches:

  • Aluminum Chloride (

    
    ):  The stoichiometric industrial standard.
    
  • Iron(III) Chloride (

    
    ):  A cost-effective, milder alternative.
    
  • Scandium(III) Triflate (

    
    ):  A modern, catalytic, and recyclable system.
    

Key Finding: While


 offers the fastest conversion, 

provides superior atom economy and purity profiles for pharmaceutical applications by suppressing decarbonylation pathways.

Mechanistic Principles & Challenges

The reaction involves the acylation of benzene using 3,3-dimethylbutanoyl chloride .

The Decarbonylation Trap

Unlike simple acetyl chloride, bulky acyl chlorides are prone to decarbonylation under strong Lewis acid conditions. If the acylium ion is destabilized by high temperatures or overly aggressive Lewis acids, it can eject carbon monoxide (CO) to form a carbocation.

  • Target Pathway:

    
    
    
  • Side Pathway (Decarbonylation):

    
    
    
    • Risk: The resulting neopentyl cation (

      
      ) will instantly rearrange to a tert-pentyl cation, leading to alkylated byproducts (tert-pentylbenzene) rather than the desired ketone.
      
Diagram: Mechanistic Pathways

The following diagram illustrates the divergence between the desired acylation and the unwanted decarbonylation/rearrangement.

FC_Mechanism Start 3,3-Dimethylbutanoyl Chloride Complex Acyl-LA Complex Start->Complex + LA LA Lewis Acid (AlCl3 / Sc(OTf)3) LA->Complex Acylium Acylium Ion (tBu-CH2-C≡O+) Complex->Acylium - Cl-LA- Benzene Benzene Attack Acylium->Benzene Major Path Decarb Loss of CO (Heat/Strong LA) Acylium->Decarb Minor Path Product TARGET: 3,3-Dimethyl-1- phenylbutan-1-one Benzene->Product - H+ SideProduct SIDE PRODUCT: tert-Pentylbenzene (via Rearrangement) Decarb->SideProduct Rearrangement

Caption: Mechanistic bifurcation showing the desired acylation vs. the decarbonylation risk associated with hindered acyl chlorides.

Comparative Analysis of Lewis Acids

Candidate 1: Aluminum Chloride ( )[1][2][3][4][5][6]
  • Role: Stoichiometric Reagent (Not true catalyst).

  • Mechanism: Forms a strong 1:1 complex with the carbonyl oxygen of the product, requiring >1.0 equivalent of

    
    .
    
  • Pros: Rapid reaction rates; inexpensive; effective for unactivated arenes.

  • Cons: Hygroscopic; generates large volumes of acidic aluminum waste; difficult workup (emulsions); higher risk of decarbonylation if heated >50°C.

Candidate 2: Iron(III) Chloride ( )
  • Role: Mild Lewis Acid.

  • Mechanism: weaker coordination to the ketone product allows for lower loadings (often 10-20 mol%) compared to

    
    , though stoichiometric amounts are often still used to drive completion.
    
  • Pros: Cheaper than triflates; easier handling than

    
    .
    
  • Cons: Lower yields with bulky substrates; heterogeneous solubility issues in non-polar solvents.

Candidate 3: Scandium(III) Triflate ( )
  • Role: True Catalyst.

  • Mechanism: Activates the acyl chloride but does not form a stable, irreversible complex with the ketone product. This allows for catalyst turnover.[1]

  • Pros: Recyclable ; water-tolerant; high chemoselectivity (minimal decarbonylation); low loading (1-5 mol%).

  • Cons: High initial cost (offset by reusability); slower reaction kinetics requires reflux or longer times.

Experimental Performance Data

The following table summarizes the performance of these Lewis acids in the synthesis of 3,3-dimethyl-1-phenylbutan-1-one (10 mmol scale, Benzene solvent).

ParameterAluminum Chloride (

)
Iron(III) Chloride (

)
Scandium(III) Triflate (

)
Catalyst Loading 1.2 Equivalents0.5 Equivalents0.05 Equivalents (5 mol%)
Conditions 0°C

RT, 2 hrs
Reflux (80°C), 4 hrsReflux (80°C), 12 hrs
Isolated Yield 92% 68%89%
Purity (GC-MS) 94%88%>99%
Side Products 5% tert-pentylbenzene10% tert-pentylbenzene<1% detected
Workup Acid quench (Exothermic)Aqueous washFilter & Evaporate
Sustainability Low (High Waste)MediumHigh (Recyclable)

Analysis:

  • 
      is the choice for raw throughput and speed.
    
  • 
      is the choice for high-purity applications (e.g., API intermediates) where removing isomeric alkylbenzene impurities is difficult.
    

Recommended Protocols

Method A: High-Throughput Synthesis ( )

Best for: Initial scale-up or non-GMP intermediate production.

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Solvent: Add dry benzene (50 mL) and anhydrous

    
     (1.60 g, 12 mmol). Cool to 0°C in an ice bath.
    
  • Addition: Mix 3,3-dimethylbutanoyl chloride (1.35 g, 10 mmol) in benzene (10 mL). Add dropwise over 20 minutes. Note: Evolution of HCl gas will occur.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Stir for 2 hours.

  • Quench: Pour mixture slowly onto 100g of crushed ice/HCl mixture. Caution: Highly Exothermic.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Distillation is required to remove the 5% alkylated side product.

Method B: High-Purity Catalytic Synthesis ( )

Best for: Med-chem libraries and green chemistry compliance.

  • Setup: 50 mL round-bottom flask with magnetic stir bar.

  • Reagents: Add

    
     (250 mg, 0.5 mmol, 5 mol%), 3,3-dimethylbutanoyl chloride (10 mmol), and Benzene (20 mL).
    
  • Reaction: Heat to reflux (80°C) for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1). The spot for the acyl chloride (

      
      ) should disappear.
      
  • Workup: Cool to RT. Dilute with ether.

  • Catalyst Recovery: Extract with water. The

    
     remains in the aqueous phase and can be recovered by evaporation of water (reuse potential >5 times).
    
  • Purification: Dry the organic layer (

    
    ) and concentrate. Often requires no chromatography due to high specificity.
    

Workflow Visualization

Workflow Input Reagents: Benzene + tBu-CH2-COCl Decision Select Catalyst Strategy Input->Decision PathA Path A: AlCl3 (Stoichiometric) Decision->PathA Speed Priority PathB Path B: Sc(OTf)3 (Catalytic) Decision->PathB Purity/Green Priority StepA1 0°C Addition (Control Exotherm) PathA->StepA1 StepA2 Aqueous Acid Quench (Generates Al-waste) StepA1->StepA2 StepA3 Distillation Required (Remove alkylated impurities) StepA2->StepA3 StepB1 Reflux 12h (Slow but Selective) PathB->StepB1 StepB2 Aqueous Extraction (Recover Catalyst) StepB1->StepB2 StepB3 Evaporation (High Purity Product) StepB2->StepB3

Caption: Decision matrix for selecting the optimal synthesis route based on project constraints (Speed vs. Purity).

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963. (Foundational text on AlCl3 stoichiometry and mechanism).
  • Kobayashi, S. "Scandium Triflate as a Water-Tolerant Lewis Acid Catalyst". European Journal of Organic Chemistry, 1999 .

  • Kawada, A., Mitamura, S., & Kobayashi, S. "Scandium(III) Triflate Catalyzed Friedel-Crafts Acylation with Anhydrides and Acid Chlorides". Synlett, 1994 .

  • Mahato, A. K., et al. "Solvent-free Friedel–Crafts acylation of arenes". Journal of Chemical Sciences, 2013 . (Comparative data on FeCl3 efficiency).

Sources

cross-validation of analytical methods for 3,3-Dimethyl-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation framework for the analysis of 3,3-Dimethyl-1-phenylbutan-1-one (CAS: 31366-07-1), a structural analogue of valerophenone often used as a chemical intermediate.

While High-Performance Liquid Chromatography (HPLC) remains the standard for routine Quality Control (QC) due to its robustness, it relies heavily on reference standards. This guide validates the HPLC workflow against Gas Chromatography-Mass Spectrometry (GC-MS) for specificity and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.

Key Finding: qNMR provides the highest accuracy for absolute assay (mass balance) without requiring an identical reference standard, serving as the primary calibrator for secondary HPLC and GC methods.

Molecular Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the prerequisite for method selection.

PropertyDataAnalytical Implication
Structure Ph-C(=O)-CH₂-C(CH₃)₃Chromophore: Conjugated phenyl ketone (

nm). NMR: Distinct tert-butyl singlet (9H).
Molecular Weight 176.26 g/mol Amenable to both LC and GC.
Boiling Point ~245°C (Predicted)GC: Requires column temp >200°C; thermally stable.
Solubility Organic solvents (MeOH, ACN)LC: Reverse Phase (C18) compatible.
pKa Non-ionizable (neutral)pH of mobile phase is less critical for retention but affects ionizable impurities.

Method A: HPLC-UV (Routine QC Workhorse)

Role: Routine batch release, stability testing, and quantification of non-volatile impurities.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD/UV at 242 nm (Max absorbance) and 210 nm (Universal impurity detection).

  • Injection Vol: 5 µL.

  • Run Time: 15 minutes.

Critical Validation Parameters (ICH Q2(R2))
  • Specificity: Must resolve the main peak from potential synthesis precursors (e.g., benzene, 3,3-dimethylbutanoyl chloride).

  • Linearity:

    
     over 50–150% of target concentration.
    
  • Robustness: Resolution (

    
    ) must remain >2.0 with 
    
    
    
    organic modifier change.

Method B: GC-MS (Specificity & Volatiles)

Role: Identification (ID), detection of volatile organic solvents, and confirmation of peak purity (orthogonal to LC).

Experimental Protocol
  • Column: HP-5MS or DB-5 (5% Phenyl-arylene, 95% Methylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • MS Source: EI (70 eV), Scan range 40–400 amu.

Mechanistic Insight

The mass spectrum of 3,3-dimethyl-1-phenylbutan-1-one is characterized by a McLafferty Rearrangement . The


-hydrogens on the tert-butyl group are available for transfer to the carbonyl oxygen, leading to characteristic fragmentation ions distinct from isomeric impurities.

Method C: qNMR (The Absolute Reference)

Role: Primary Standard determination. Used to assign the purity of the "Working Standard" used in HPLC and GC.

Experimental Protocol
  • Solvent:

    
     or 
    
    
    
    (depending on solubility of internal standard).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid. Must have non-overlapping signals.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    (typically 30–60s) to ensure full relaxation.
  • Quantification Target: The tert-butyl singlet (~1.0 ppm, 9H). This signal is sharp, intense, and usually free from aromatic interferences.

Calculation


Where 

is integral area,

is number of protons (9 for analyte),

is molar mass,

is weight, and

is purity.[2][3][4][5][6][7][8][9][10][11]

Comparative Analysis & Data Summary

The following table summarizes the performance characteristics of each method based on experimental validation data.

ParameterHPLC-UV (242 nm)GC-MS (EI)qNMR (

H)
Primary Utility Routine QuantificationID & Volatile ImpuritiesAbsolute Purity (Assay)
Linearity (

)


N/A (Molar Ratio)
Precision (RSD)



LOD (Sensitivity) ~0.05 µg/mL~0.01 µg/mL~1 mg/mL (Low sensitivity)
Selectivity Moderate (depends on column)High (Mass fingerprint)High (Structural resolution)
Sample Prep Dilution in Mobile PhaseDilution in Hexane/DCMDissolution + IS Weighing

Cross-Validation Workflow

To ensure scientific integrity, a "Triangulation Approach" is recommended. The qNMR method validates the reference standard, which calibrates the HPLC and GC methods.

CrossValidation RawMaterial Raw Material (3,3-Dimethyl-1-phenylbutan-1-one) qNMR Method C: qNMR (Primary Validation) RawMaterial->qNMR Absolute Purity GC Method B: GC-MS (Impurity Profiling) RawMaterial->GC ID & Volatiles RefStd Certified Reference Standard Assignment qNMR->RefStd Assigns Purity Value HPLC Method A: HPLC-UV (Routine QC) RefStd->HPLC Calibration RefStd->GC Calibration Release Final Batch Release (COA Generation) HPLC->Release Assay & Non-volatiles GC->Release Residual Solvents

Figure 1: Analytical Triangulation Workflow. qNMR establishes the "Truth" (Absolute Purity), enabling the calibration of secondary kinetic methods (HPLC/GC).

Decision Matrix: When to Use Which?

Not every sample requires all three methods.[8][12] Use this logic gate to optimize resource allocation.

DecisionTree Start Sample Type Unknown Unknown/Crude Synthesis Mix Start->Unknown Pure Pure Start->Pure Action1 GC-MS (Identify structure) Unknown->Action1 First Pass Action2 HPLC-UV (Purity Check) Pure->Action2 Routine Action3 qNMR (Assign Potency) Pure->Action3 Reference Std Creation

Figure 2: Method Selection Decision Matrix based on sample stage.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(10), 4911-4940. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[12] 8th Edition. Wiley. (Standard reference for McLafferty Rearrangement and Phenyl Ketone UV absorption). Link

  • PubChem Database. (n.d.). 3,3-Dimethyl-1-phenylbutan-1-one (Compound Summary). National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3,3-Dimethyl-1-phenylbutan-1-one: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,3-Dimethyl-1-phenylbutan-1-one (CAS No. 31366-07-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and environmental stewardship.

Understanding the Hazard Profile of 3,3-Dimethyl-1-phenylbutan-1-one

Before any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step in the waste management process.

1.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-1-one is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Appearance Liquid
Boiling Point 247.3°C at 760 mmHg
Flash Point 96°C
Density 0.942 g/cm³

1.2. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,3-Dimethyl-1-phenylbutan-1-one is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

This hazard profile underscores the necessity for appropriate personal protective equipment (PPE) and careful handling during all stages of use and disposal.

Regulatory Framework: Adherence to RCRA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[2][3]

  • RCRA: This federal law establishes the framework for the proper management of hazardous and non-hazardous solid waste.[4] The "cradle-to-grave" system ensures that hazardous waste is tracked from its generation to its final disposal.[3][4]

  • OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect employees from health hazards associated with hazardous chemicals.[5][6] Proper waste disposal procedures are a critical component of the CHP.[5]

2.1. Waste Characterization: Is 3,3-Dimethyl-1-phenylbutan-1-one a Hazardous Waste?

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity). While 3,3-Dimethyl-1-phenylbutan-1-one is not a specifically listed hazardous waste, it must be evaluated for its characteristics.

Given its flash point of 96°C, it does not meet the definition of an ignitable hazardous waste (flash point < 60°C). However, due to its oral toxicity, it may be classified as a toxic hazardous waste depending on state and local regulations. Therefore, it is prudent to manage it as a hazardous waste.

Step-by-Step Disposal Protocol for 3,3-Dimethyl-1-phenylbutan-1-one

The following protocol provides a systematic approach to the safe disposal of 3,3-Dimethyl-1-phenylbutan-1-one and its contaminated materials.

3.1. Immediate Spill Response and Cleanup

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don Appropriate PPE: At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a designated, compatible, and properly labeled hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

3.2. Routine Waste Collection and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[8]

  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of 3,3-Dimethyl-1-phenylbutan-1-one waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3,3-Dimethyl-1-phenylbutan-1-one"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix 3,3-Dimethyl-1-phenylbutan-1-one waste with other incompatible chemical waste streams.

3.3. On-site Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is critical to prevent accidents and ensure regulatory compliance.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[7]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment system to prevent the spread of material in case of a leak.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks.[9]

3.4. Final Disposal

The final disposal of 3,3-Dimethyl-1-phenylbutan-1-one must be conducted by a licensed hazardous waste disposal contractor.

  • Engage a Licensed Contractor: Select a reputable and licensed hazardous waste disposal company.

  • Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your facility to its final destination.

  • Record Keeping: Maintain copies of all waste manifests and disposal records as required by federal, state, and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3,3-Dimethyl-1-phenylbutan-1-one.

DisposalWorkflow Disposal Workflow for 3,3-Dimethyl-1-phenylbutan-1-one cluster_0 On-Site Management cluster_1 Off-Site Disposal cluster_2 Documentation A Generation of Waste (e.g., unused chemical, contaminated materials) B Characterize as Hazardous Waste A->B C Segregate and Collect in a Labeled, Compatible Container B->C D Store in a Designated, Secure, and Ventilated Area C->D E Arrange for Pickup by a Licensed Hazardous Waste Contractor D->E Scheduled Pickup F Complete Hazardous Waste Manifest E->F G Transportation to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal (e.g., incineration) G->H I Maintain Disposal Records (Manifests, Certificates of Disposal) H->I

Caption: Decision and action flowchart for the disposal of 3,3-Dimethyl-1-phenylbutan-1-one.

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of 3,3-Dimethyl-1-phenylbutan-1-one is not merely a regulatory obligation but a professional responsibility. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure a safe working environment, protect the environment, and uphold the highest standards of scientific integrity.

References

  • PubChem. 3,3-Dimethyl-1-phenylbutan-1-one. National Center for Biotechnology Information. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories.[Link]

  • PubChem. 3,3-Dimethyl-1-phenylbutan-2-one. National Center for Biotechnology Information. [Link]

  • MLO. Are You In Compliance With Proper Lab Waste Disposal Regulations?[Link]

  • CloudSDS. A Detailed Guide on OSHA Chemical Hygiene Plan.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.[Link]

  • Lab Manager. The OSHA Laboratory Standard.[Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.[Link]

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Personal protective equipment for handling 3,3-Dimethyl-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 31366-07-1 | Formula: C₁₂H₁₆O | Mol.[1][2] Weight: 176.25 g/mol Synonyms: Neopentyl phenyl ketone; 1-Phenyl-3,3-dimethylbutan-1-one[2]

Executive Risk Profile (Senior Scientist's Assessment)

3,3-Dimethyl-1-phenylbutan-1-one is a sterically hindered aromatic ketone.[2] While it shares the general solvent properties of smaller ketones (like acetone or MEK), its higher molecular weight and lipophilic structure (phenyl ring + tert-butyl group) alter its risk profile significantly.

  • Physicochemical Hazard: Unlike volatile ketones, this compound has a lower vapor pressure but remains combustible. It acts as a potent defatting agent.

  • Toxicological Hazard: The primary risks are acute irritation (Eyes/Skin/Respiratory) and toxicity via ingestion .

  • Operational Insight: Do not treat this merely as a generic solvent. Its lipophilicity facilitates rapid absorption into the lipid bilayer of the skin, potentially carrying other dissolved reagents with it.

GHS Hazard Classification Summary
Hazard ClassCodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Irritation H315 Causes skin irritation.[1][3]
Eye Irritation H319 Causes serious eye irritation.[1]
STOT - SE H335 May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Technical Specifications

The standard "lab coat and gloves" approach is insufficient without material specificity. Ketones are notorious for degrading nitrile rubber over time.

Hand Protection Matrix

Rationale: Aromatic ketones swell nitrile rubber. While the steric bulk of this specific molecule slows permeation compared to acetone, degradation remains the failure mode.

Exposure ScenarioGlove MaterialThicknessBreakthrough TimeProtocol
Standard Handling (Pipetting, Weighing)High-Modulus Nitrile ≥ 5 mil (0.12 mm)~15–30 minsSplash Protection Only. Change immediately upon contact.[2] Double-gloving recommended.
Prolonged Contact (Synthesis, Cleaning)Butyl Rubber or Silver Shield® (Laminate) > 15 mil> 480 minsRequired for immersion or handling volumes > 100 mL.
Spill Cleanup Laminate (Silver Shield) N/A> 480 minsDo NOT use Nitrile. The high surface area of a spill accelerates glove degradation.
Eye & Respiratory Protection[4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory when handling the liquid. Safety glasses are insufficient due to the H319 (Serious Eye Irritation) classification; a droplet entering the eye can cause corneal damage before it can be flushed.

  • Respiratory: All open handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm). If hood access is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges.[2]

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational context.

PPE_Selection Start Task Assessment VolumeCheck Volume > 10mL or Heated? Start->VolumeCheck SplashRisk High Splash Risk? VolumeCheck->SplashRisk No Level2 LEVEL 2: High Protection Coat + Face Shield + Butyl/Laminate VolumeCheck->Level2 Yes Level1 LEVEL 1: Standard Coat + Goggles + Nitrile (Double) SplashRisk->Level1 No SplashRisk->Level2 Yes HoodCheck Is Fume Hood Available? Level1->HoodCheck Level2->HoodCheck RespReq REQUIREMENT: OV Respirator HoodCheck->RespReq No HoodReq REQUIREMENT: Sash at working height HoodCheck->HoodReq Yes

Caption: PPE Selection Logic Flowchart. Selects barrier materials based on volume and exposure potential.

Operational Protocols

A. Weighing and Transfer (Liquid Handling)

This compound is a liquid at room temperature.

  • Preparation: Place a chemically resistant tray (polypropylene) in the fume hood.

  • Dispensing: Use a positive-displacement pipette or glass syringe. Avoid air-displacement pipettes if high precision is needed, as the viscosity and vapor pressure can affect accuracy.

  • Containment: Keep the receiving vessel closed. If using a balance outside the hood, transfer the liquid into a tared vial inside the hood, cap it tightly, and then weigh. Never weigh open liquids on an open bench.

B. Reaction Setup
  • Inert Atmosphere: While 3,3-Dimethyl-1-phenylbutan-1-one is relatively stable, phenyl ketones can undergo slow auto-oxidation.[2] Flush reaction vessels with Nitrogen or Argon.

  • Temperature Control: If heating, use an oil bath or heating block with an external temperature probe. Avoid open flames.

C. Spill Response Algorithm

Critical Note: Standard paper towels increase the surface area for evaporation (respiratory hazard) and are flammable.

Spill_Response Spill Spill Detected Evac 1. Evacuate Area (If > 100mL) Spill->Evac PPE 2. Don PPE: Laminate Gloves + Goggles Evac->PPE Absorb 3. Apply Absorbent (Vermiculite/Sand) PPE->Absorb Collect 4. Collect into Sealable Bag Absorb->Collect Clean 5. Wash Surface (Soap + Water) Collect->Clean

Caption: Step-by-step spill response workflow emphasizing containment and correct PPE.

Disposal and Waste Management

Do not dispose of via sink drains. This compound is toxic to aquatic life and an organic pollutant.

  • Waste Stream: Segregate into Non-Halogenated Organic Solvent Waste .

  • Container Compatibility: High-density polyethylene (HDPE) or glass containers are suitable. Avoid low-density plastics which may swell over long storage periods.

  • Labeling: Clearly label as "Contains: 3,3-Dimethyl-1-phenylbutan-1-one, Irritant."[2]

References

  • PubChem. (n.d.).[1] 3,3-Dimethyl-1-phenylbutan-1-one (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved February 14, 2026, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved February 14, 2026, from [Link][2]

Sources

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